molecular formula C20H30N4OS B3561862 1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide

Cat. No.: B3561862
M. Wt: 374.5 g/mol
InChI Key: NCDJPTZODCZVFS-UHFFFAOYSA-N
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Description

1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide is a bipiperidine derivative featuring a carboxamide group at the 4'-position and a carbamothioyl moiety substituted with a 2,3-dimethylphenyl group at the 1'-position.

Properties

IUPAC Name

1-[(2,3-dimethylphenyl)carbamothioyl]-4-piperidin-1-ylpiperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30N4OS/c1-15-7-6-8-17(16(15)2)22-19(26)23-13-9-20(10-14-23,18(21)25)24-11-4-3-5-12-24/h6-8H,3-5,9-14H2,1-2H3,(H2,21,25)(H,22,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCDJPTZODCZVFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)NC(=S)N2CCC(CC2)(C(=O)N)N3CCCCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide typically involves the reaction of 2,3-dimethylphenyl isothiocyanate with 1,4’-bipiperidine-4’-carboxamide under controlled conditions. The reaction is usually carried out in an organic solvent such as acetone, and the mixture is heated to around 50°C and stirred for several hours to ensure complete reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide undergoes various chemical reactions, including:

Scientific Research Applications

1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1’-[(2,3-Dimethylphenyl)carbamothioyl]-1,4’-bipiperidine-4’-carboxamide involves its interaction with specific molecular targets. The compound is believed to bind to certain enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Pharmacological Activity Safety Profile
Target Compound 1'-(2,3-Dimethylphenyl)carbamothioyl, 4'-carboxamide C₁₉H₂₈N₄OS ~384.5 Unknown (theoretical CNS targeting) Not reported
Pipamperone (1'-[4-(4-Fluorophenyl)-4-oxobutyl]-1,4'-bipiperidine-4'-carboxamide) 1'-(4-(4-Fluorophenyl)-4-oxobutyl) C₂₁H₃₀FN₃O₂·2HCl 448.4 Antipsychotic (dopamine antagonist) Established clinical use; typical antipsychotic side effects
(1,4'-Bipiperidine)-4'-carboxamide No substituents at 1' position C₁₁H₂₁N₃O 211.3 Uncharacterized Limited toxicity data
1'-(Chloroacetyl)-1,4'-bipiperidine-4'-carboxamide 1'-(Chloroacetyl) group C₁₃H₂₂ClN₃O₂ 287.79 Unknown Irritant (hazard class)

Key Structural and Functional Differences

Substituent Chemistry: The target compound’s thiourea group (NH-CS-N) distinguishes it from Pipamperone’s ketone-containing side chain and the simpler carboxamide derivative. Pipamperone’s 4-(4-fluorophenyl)-4-oxobutyl chain increases lipophilicity, facilitating blood-brain barrier penetration, a critical feature for antipsychotic activity . The chloroacetyl analog () introduces a reactive electrophilic group, likely contributing to its irritant properties and limiting therapeutic utility .

Pharmacological Implications :

  • Pipamperone’s fluorophenyl group may enhance metabolic stability compared to the target compound’s dimethylphenyl group, which could increase steric hindrance or alter cytochrome P450 interactions .
  • The absence of substituents in (1,4'-Bipiperidine)-4'-carboxamide () suggests minimal bioactivity, highlighting the importance of side-chain modifications for target engagement .

Synthetic Routes :

  • The target compound’s thiourea group is likely synthesized via reaction of 1,4'-bipiperidine-4'-carboxamide with 2,3-dimethylphenyl isothiocyanate .
  • Pipamperone’s synthesis involves alkylation of the bipiperidine core with a 4-(4-fluorophenyl)-4-oxobutyl halide .

Research Findings and Data Gaps

  • Pipamperone : Clinically validated as an antipsychotic, with well-documented pharmacokinetics and safety. Its fluorine atom optimizes lipophilicity and binding to dopamine receptors .
  • Target Compound: No experimental data are available in the provided evidence. Theoretical advantages include enhanced hydrogen bonding (via thiourea) and reduced off-target effects (due to dimethylphenyl steric bulk).
  • Safety Concerns : The chloroacetyl derivative’s irritant properties underscore the reactivity risks of certain substituents, whereas Pipamperone’s long-term use is associated with extrapyramidal side effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1'-[(2,3-Dimethylphenyl)carbamothioyl]-1,4'-bipiperidine-4'-carboxamide
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